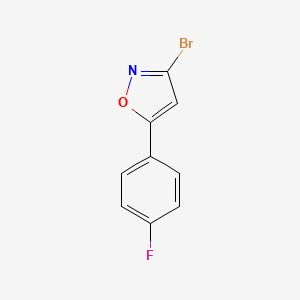

3-Bromo-5-(4-fluorophenyl)isoxazole

説明

Significance of the Isoxazole (B147169) Heterocycle in Contemporary Chemical Sciences

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in medicinal chemistry and drug discovery. rsc.orgresearchgate.net Its unique electronic and structural features allow for a variety of non-covalent interactions, which are crucial for binding to biological targets. nih.gov The isoxazole nucleus is found in a range of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov

The presence of the isoxazole ring can enhance the physicochemical properties of a molecule, and its derivatives are key components in several commercially available drugs. nih.gov This has spurred continuous research into the synthesis and modification of isoxazole-containing compounds to explore their therapeutic potential. rsc.orgmdpi.com

Rationale for Focused Academic Research on Halogenated and Aryl-Substituted Isoxazoles

The introduction of halogen atoms and aryl groups to the isoxazole scaffold significantly influences the molecule's properties. Halogenation, particularly with fluorine and bromine, can alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. ijarmps.org The 4-fluorophenyl group, in particular, is a common substituent in medicinal chemistry known to enhance biological activity.

The bromine atom at the 3-position of the isoxazole ring in 3-Bromo-5-(4-fluorophenyl)isoxazole is a particularly interesting feature. It can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This strategic placement of a halogen and an aryl group makes such isoxazoles valuable building blocks in the design of new chemical entities with potential therapeutic applications. ijarmps.org

Overview of this compound as a Key Research Target

This compound serves as a prime example of a halogenated and aryl-substituted isoxazole that is a subject of academic and industrial interest. Its potential as a synthetic intermediate is significant, offering a pathway to more complex molecules. While detailed research findings on this specific compound are not extensively published in publicly available literature, its structural motifs suggest its utility in the exploration of new bioactive agents.

The synthesis of such 3,5-disubstituted isoxazoles is often achieved through 1,3-dipolar cycloaddition reactions, a powerful and regioselective method for constructing the isoxazole ring. nih.gov The characterization of these compounds relies on modern analytical techniques to confirm their structure and purity.

Below are the key identification details for this compound:

| Property | Value | Source |

| CAS Number | 903130-97-2 | sigmaaldrich.comarctomsci.combldpharm.com |

| Molecular Formula | C₉H₅BrFNO | sigmaaldrich.comuni.lu |

| Molecular Weight | 242.04 g/mol | sigmaaldrich.com |

| SMILES String | BrC1=NOC(C2=CC=C(F)C=C2)=C1 | sigmaaldrich.com |

| InChI Key | PZNNZGICSJRAMW-UHFFFAOYSA-N | sigmaaldrich.com |

The continued investigation into compounds like this compound is driven by the enduring importance of isoxazoles in the development of new chemical entities with potential applications across various scientific disciplines.

Structure

2D Structure

特性

IUPAC Name |

3-bromo-5-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNNZGICSJRAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376826 | |

| Record name | 3-Bromo-5-(4-fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-97-2 | |

| Record name | 3-Bromo-5-(4-fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 903130-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 4 Fluorophenyl Isoxazole and Analogous Isoxazole Scaffolds

Fundamental Strategies for Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring can be broadly categorized into several key strategies, including cycloaddition reactions, condensation reactions, and metal-catalyzed processes. Each approach offers distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely employed methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction. wikipedia.orgresearchgate.net This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne, to form a five-membered heterocyclic ring. wikipedia.org The versatility of this method allows for the construction of a wide array of substituted isoxazoles.

The reaction between a nitrile oxide and a terminal alkyne is a cornerstone for the synthesis of 3,5-disubstituted isoxazoles. nih.govresearchgate.net This cycloaddition generally proceeds with high regioselectivity, where the substituent of the nitrile oxide becomes the 3-substituent of the isoxazole, and the substituent of the alkyne becomes the 5-substituent. For the synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole, this would involve the reaction of bromonitrile oxide with 1-ethynyl-4-fluorobenzene.

Several factors can influence the regioselectivity of the cycloaddition. Electronic effects, where the frontier molecular orbitals of the nitrile oxide and the alkyne dictate the orientation of addition, play a crucial role. nih.gov Steric hindrance between the substituents on the dipole and dipolarophile can also direct the regiochemical outcome. youtube.com In many cases, the reaction yields a single regioisomer, simplifying purification. However, mixtures of regioisomers can sometimes be formed. youtube.com

Recent advancements have focused on developing more environmentally friendly and efficient protocols. These include performing the cycloaddition under solvent-free conditions, using green solvents, or employing metal-free catalysis. nih.gov Ball-milling, a mechanochemical technique, has been successfully used for the solvent-free synthesis of 3,5-isoxazoles. nih.gov

Table 1: Examples of Reagents for Nitrile Oxide-Alkyne Cycloadditions

| 1,3-Dipole (Nitrile Oxide Precursor) | Dipolarophile (Alkyne) | Resulting Isoxazole Substituents |

| Bromonitrile Oxide | 1-Ethynyl-4-fluorobenzene | 3-Bromo, 5-(4-fluorophenyl) |

| Aryl Hydroximinoyl Chloride | Phenylacetylene | 3-Aryl, 5-Phenyl |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | 3-Ethoxycarbonyl, 5-Trimethylsilyl |

Nitrile oxides are often unstable and are typically generated in situ from more stable precursors. researchgate.net For the synthesis of this compound, a key intermediate is bromonitrile oxide. This reactive species can be generated from several precursors.

One common method involves the dehydrohalogenation of α-halohydroximoyl halides. For instance, dibromoformaldoxime can be treated with a base to generate bromonitrile oxide. Another approach is the oxidation of aldoximes. researchgate.net Bromoaldoxime, upon treatment with an oxidizing agent, can yield bromonitrile oxide. Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate), have been shown to be effective for the rapid in situ generation of nitrile oxides from aldoximes. rsc.orgrsc.org

Table 2: Common Precursors for Nitrile Oxide Generation

| Precursor Type | Specific Example | Method of Generation | Resulting Nitrile Oxide |

| Hydroximoyl Halide | Aryl Hydroximinoyl Chloride | Base (e.g., Triethylamine) | Aryl Nitrile Oxide |

| Aldoxime | Bromoaldoxime | Oxidizing Agent (e.g., NCS, PIFA) | Bromonitrile Oxide |

| Primary Nitro Compound | Nitroalkane | Dehydration (e.g., with a base) | Alkyl Nitrile Oxide |

NCS: N-Chlorosuccinimide, PIFA: Phenyliodine bis(trifluoroacetate)

While the cycloaddition of a nitrile oxide with an alkyne to form an aromatic isoxazole does not create stereocenters in the final product, the stereochemistry of the reactants can be relevant in related reactions. youtube.com When an alkene is used as the dipolarophile, the resulting isoxazoline (B3343090) can contain stereocenters. The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction, and as such, the stereochemistry of the alkene is retained in the product.

For the synthesis of 3,5-disubstituted isoxazoles from alkynes, the primary concern is regioselectivity rather than stereoselectivity. youtube.com The planar nature of the resulting aromatic isoxazole ring means that diastereomers are not formed. However, understanding the principles of stereochemical control in related cycloadditions provides a more complete picture of the 1,3-dipolar cycloaddition pathway.

Condensation Reactions for Isoxazole Ring Formation

Another fundamental approach to isoxazole synthesis involves the condensation of a three-carbon component with hydroxylamine (B1172632) or its derivatives. researchgate.netnih.gov This method is particularly useful for synthesizing isoxazoles with various substitution patterns.

A common strategy involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine hydrochloride. nih.gov The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. For the synthesis of this compound, a potential precursor would be a β-diketone bearing a bromine atom and a 4-fluorophenyl group at the appropriate positions.

Variations of this method include the use of α,β-unsaturated ketones and ynone precursors. nanobioletters.commdpi.com For example, the reaction of an α,β-unsaturated ketone with hydroxylamine can lead to the formation of an isoxazoline, which can then be oxidized to the corresponding isoxazole. The cyclocondensation of a β-enaminone with hydroxylamine is another effective route to 5-substituted isoxazoles. mdpi.com

Metal-Catalyzed Approaches in Isoxazole Synthesis

Metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of the isoxazole ring is no exception. organic-chemistry.orgrsc.org Various transition metals, including copper, palladium, and gold, have been employed to catalyze different types of reactions leading to isoxazoles.

Copper(I) catalysis is frequently used in 1,3-dipolar cycloadditions of nitrile oxides and terminal alkynes. organic-chemistry.org This method, often referred to as a "click chemistry" approach, can provide high yields and excellent regioselectivity under mild conditions. sphinxsai.com Palladium catalysts have been utilized in cascade reactions involving the annulation of alkynyl oxime ethers with allyl halides to produce functionalized isoxazoles. organic-chemistry.org

More recently, gold(III)-catalyzed one-pot synthesis of isoxazoles from terminal alkynes and nitric acid has been reported. acs.org Iron-mediated synthesis of isoxazoles from alkynes has also been developed, using iron(III) nitrate (B79036) as both a nitration and cyclization reagent. acs.org These metal-catalyzed methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional thermal methods.

Metal-Free Synthetic Routes to Isoxazole Derivatives

The development of metal-free synthetic routes for isoxazoles is driven by the need to avoid the cost, toxicity, and waste associated with metal catalysts like copper(I) and ruthenium(II). nih.govresearchgate.net A dominant and widely studied metal-free approach is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne. nih.gov This reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. nih.gov

Several metal-free methods have been developed to generate the key nitrile oxide intermediate in situ. For instance, aryl aldehydes can be converted to their corresponding oximes, which are then oxidized to nitrile oxides using agents like sodium hypochlorite (B82951) in the presence of a mild base. rsc.org Another approach involves the reaction of aldoximes with an oxidant like oxone in an aqueous medium. rsc.org

Furthermore, one-pot cascade reactions represent an efficient strategy for synthesizing isoxazole derivatives without the need for metal catalysts. Tanyeli's group, for example, developed a method involving the reaction of an aromatic aldehyde and ethyl nitroacetate (B1208598) in water with DABCO as a catalyst under ultrasonication to produce isoxazole derivatives. nih.gov

Strategic Introduction of Halogen and Aryl Substituents onto the Isoxazole Core

The specific placement of substituents on the isoxazole ring is crucial for modulating the biological activity of the resulting compounds. The synthesis of this compound requires precise control over the introduction of the bromine atom at the 3-position and the 4-fluorophenyl group at the 5-position.

Methods for Selective Bromination at the Isoxazole 3-Position

Selective bromination of the isoxazole ring can be challenging due to the potential for multiple reactive sites. However, methods for the regioselective bromination of aromatic and heteroaromatic systems have been developed. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) is a common strategy. organic-chemistry.org The regioselectivity of the bromination can often be controlled by the reaction conditions, including the choice of solvent and the presence of catalysts or additives. organic-chemistry.orgwku.edu For instance, the use of hexafluoroisopropanol as a solvent has been shown to promote mild and regioselective halogenation of a variety of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org

Another approach involves the "halogen dance" reaction, where a halogen atom migrates to a different position on the heterocyclic ring under basic conditions. nih.gov This can be a useful strategy for accessing isomers that are difficult to obtain through direct halogenation. Additionally, ring-opening halogenation reactions have been reported for isoxazoles, which can provide access to functionalized acyclic compounds that can be subsequently cyclized to form substituted isoxazoles. nih.gov

Methodologies for Incorporating the 4-Fluorophenyl Moiety at the Isoxazole 5-Position

The introduction of the 4-fluorophenyl group at the 5-position of the isoxazole ring is typically achieved through the [3+2] cycloaddition of a nitrile oxide with a 4-fluorophenyl-substituted alkyne. The regioselectivity of this cycloaddition is a key consideration, as it determines the final position of the aryl substituent.

An alternative and efficient method for the synthesis of 5-arylisoxazoles involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium. nih.gov This catalyst-free method offers mild reaction conditions, high yields, and an environmentally friendly procedure. nih.gov For the synthesis of 5-(4-fluorophenyl)isoxazole, the corresponding 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one would be the required starting material.

Advancements in Green Chemistry Principles for Isoxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isoxazoles. nih.govrsc.org This includes the use of alternative energy sources like microwaves and the implementation of solvent-free or aqueous reaction conditions. elifesciences.orgmdpi.com

Microwave-Assisted Synthetic Protocols for Isoxazoles

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nveo.orgabap.co.in In the context of isoxazole synthesis, microwave-assisted protocols have been successfully employed for various reaction types, including the 1,3-dipolar cycloaddition. nih.govnih.gov

For example, a microwave-assisted, metal-free synthesis of 3,5-disubstituted isoxazoles has been reported, starting from aryl aldehydes. nih.gov The aldehydes are first converted to oximes, which then react with an alkyne under microwave irradiation to yield the desired isoxazole. nih.gov Microwave-assisted synthesis has also been utilized for the solid-phase synthesis of isoxazole derivatives, allowing for the creation of diverse compound libraries. rsc.org

Solvent-Free and Aqueous Reaction Conditions in Isoxazole Synthesis

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Therefore, the development of solvent-free and aqueous reaction conditions is a key goal of green chemistry. mdpi.com

Several methods for isoxazole synthesis have been adapted to aqueous media. nih.govnih.gov As mentioned previously, the synthesis of 5-arylisoxazoles can be efficiently carried out in water without the need for a catalyst. nih.gov Additionally, the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds has been successfully performed in water under mild basic conditions to produce 3,4,5-trisubstituted isoxazoles. nih.gov

Solvent-free synthesis, often facilitated by techniques like grinding or microwave irradiation, offers another environmentally benign alternative. elifesciences.orgmdpi.com For instance, a solvent-free method for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones via microwave irradiation has been developed. nih.gov These green chemistry approaches not only reduce the environmental impact of isoxazole synthesis but can also lead to improved efficiency and cost-effectiveness. elifesciences.org

Catalysis in Sustainable Isoxazole Compound Generation

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds like isoxazoles, aiming to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. niist.res.innih.gov Catalysis is at the forefront of these efforts, offering pathways to isoxazole scaffolds that are not only efficient but also environmentally benign. niist.res.inrsc.org Traditional methods for synthesizing isoxazoles often involve harsh reaction conditions, toxic solvents, and extended reaction times, which are significant challenges from a sustainability perspective. elifesciences.orgpreprints.org Consequently, modern research emphasizes the development of novel catalytic systems that align with green chemistry principles. niist.res.in

A variety of catalytic strategies have been developed to facilitate the sustainable generation of isoxazole derivatives. These include the use of organocatalysts, metal catalysts, and biocatalysts, often in conjunction with green technologies like microwave irradiation or ultrasonic-assisted synthesis. niist.res.innih.govelifesciences.org These technologies can significantly accelerate reaction rates, improve yields, and reduce energy consumption. nih.govelifesciences.org For instance, ultrasound-assisted synthesis has been shown to enhance reaction kinetics, minimize the formation of byproducts, and enable the use of greener solvents or even solvent-free protocols. elifesciences.orgpreprints.org

One sustainable approach involves the use of biodegradable and readily available catalysts. Propylamine-functionalized cellulose (B213188) has been successfully employed as a catalyst in the three-component reaction of hydroxylamine hydrochloride, various aldehydes, and β-keto esters to form 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com This method offers several advantages, including the use of water as a solvent, room temperature conditions, and simple product purification. mdpi.com Similarly, an agro-waste extract from orange fruit peel ash has been utilized as an efficient and inexpensive catalyst for the condensation reaction to produce 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones under solvent-free conditions. nih.gov

The use of earth-abundant and non-toxic metals is another cornerstone of sustainable catalysis. Calcium-catalyzed reactions, for example, provide a green and rapid method for synthesizing densely functionalized 5-aminooxazoles, producing only environmentally benign alcoholic by-products. nih.gov While many isoxazole syntheses rely on metal catalysts like copper and palladium, efforts are being made to improve their sustainability by using them in catalytic amounts and under milder conditions. rsc.orgnih.gov Copper-catalyzed [3+2] cycloaddition reactions are a common and highly regioselective method for creating the isoxazole ring from nitriles and alkynes. organic-chemistry.orgrsc.org

The following table summarizes various catalytic systems used in the sustainable synthesis of isoxazole analogs, highlighting the diversity of modern approaches.

Reactivity Profiles and Transformational Pathways of 3 Bromo 5 4 Fluorophenyl Isoxazole

Mechanistic Investigations of Reactions Involving 3-Bromo-5-(4-fluorophenyl)isoxazole

Detailed mechanistic studies, including the elucidation of reaction pathways, transition states, and the characterization of intermediates for reactions specifically involving this compound, have not been extensively reported. However, based on the known reactivity of similar 3-bromoisoxazole (B39813) systems, several types of reactions are plausible. These include palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution and lithiation reactions. The specific mechanisms for these transformations with this compound as a substrate would require dedicated experimental and computational investigation.

Elucidation of Reaction Pathways and Transition States

Without specific experimental or computational studies on this compound, the elucidation of its precise reaction pathways and transition states remains speculative.

For a hypothetical Suzuki coupling reaction , the generally accepted catalytic cycle would likely be applicable. This involves the oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The transition states for each of these steps would involve complex geometries of the palladium center with the various ligands and substrates. The fluorophenyl group's electronic and steric effects would influence the energetics of these transition states.

Similarly, for a Heck reaction , the pathway would involve oxidative addition of the isoxazole (B147169) to a palladium catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination. The regioselectivity and stereoselectivity of such a reaction would be dependent on the nature of the alkene and the precise reaction conditions, which in turn affect the transition state energies.

Identification and Characterization of Reaction Intermediates

Direct experimental evidence for reaction intermediates in transformations of this compound is not present in the available literature.

In the context of palladium-catalyzed reactions, the key intermediates would be organopalladium species. For instance, in a Suzuki coupling, a [3-(5-(4-fluorophenyl)isoxazolyl)]-Pd(II)-Br complex would be a crucial intermediate following oxidative addition. Subsequent transmetalation would lead to a di-organopalladium(II) intermediate before the final product is formed.

In a potential lithiation reaction , treatment of this compound with a strong organolithium base at low temperatures could lead to a lithium-halogen exchange, forming 3-lithio-5-(4-fluorophenyl)isoxazole. This highly reactive intermediate could then be trapped with various electrophiles. The characterization of such an intermediate would typically rely on low-temperature NMR spectroscopy or trapping experiments.

To provide a more concrete understanding, further dedicated research, including kinetic studies, computational modeling (DFT), and in-situ spectroscopic analysis, would be necessary to map out the detailed mechanistic landscape of reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 4 Fluorophenyl Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 3-bromo-5-(4-fluorophenyl)isoxazole derivatives reveals characteristic signals for the aromatic and isoxazole (B147169) ring protons. For instance, in 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the isoxazole proton appears as a singlet at 6.79 ppm. rsc.org The aromatic protons exhibit complex multiplicity due to coupling between adjacent protons, with signals appearing in the range of 7.23-8.03 ppm. rsc.org

In a related compound, 5-(4-fluorophenyl)-3-phenylisoxazole, the isoxazole proton signal is observed at 6.78 ppm. rsc.org The aromatic protons resonate as multiplets between 7.14 and 7.89 ppm. rsc.org The presence of different substituents on the phenyl and isoxazole rings influences the precise chemical shifts of these protons. For example, the introduction of a methyl group at the 3-position of the isoxazole ring in 3-methyl-5-phenylisoxazole (B94393) shifts the isoxazole proton signal to 6.33 ppm. rsc.org

¹H NMR Data for Selected Isoxazole Derivatives

| Compound | Isoxazole-H (ppm) | Aromatic-H (ppm) | Other Protons (ppm) |

|---|---|---|---|

| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole rsc.org | 6.79 (s) | 7.23-8.03 (m) | - |

| 5-(4-fluorophenyl)-3-phenylisoxazole rsc.org | 6.78 (s) | 7.14-7.89 (m) | - |

| 3,5-diphenylisoxazole rsc.org | 6.84 (s) | 7.43-7.91 (m) | - |

| 3-methyl-5-phenylisoxazole rsc.org | 6.33 (s) | 7.37-7.76 (m) | 2.33 (s, CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The isoxazole ring carbons in this compound derivatives show distinct chemical shifts. For 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the isoxazole carbons C3, C4, and C5 resonate at approximately 163.1, 97.9, and 167.9 ppm, respectively. rsc.org The carbon attached to the bromine, C3, shows a characteristic downfield shift. The C-F bond introduces a large coupling constant, as seen in the signal for C4' of the fluorophenyl ring, which appears as a doublet with a J-value of around 252.2 Hz. rsc.org

The chemical shifts of the isoxazole ring carbons are sensitive to the nature of the substituents. For example, in 3,5-diphenylisoxazole, the C3, C4, and C5 carbons are observed at 162.9, 97.4, and 170.3 ppm. rsc.org

¹³C NMR Data for Selected Isoxazole Derivatives

| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Aromatic Carbons (ppm) |

|---|---|---|---|---|

| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole rsc.org | 163.1 | 97.9 (d, J=0.8 Hz) | 167.9 | 110.0-160.0 |

| 5-(4-fluorophenyl)-3-phenylisoxazole rsc.org | 163.0 (d, J=36.4 Hz) | - | 169.5 | 115.0-164.9 |

| 3,5-diphenylisoxazole rsc.org | 162.9 | 97.4 | 170.3 | 125.7-130.1 |

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within a molecule. For instance, in a substituted pyridazine (B1198779) derivative, a COSY spectrum revealed cross-ring coupling between H-2 and H-5. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments establish correlations between protons and their directly attached carbons. ipb.pt These are crucial for assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify long-range couplings between protons and carbons (typically 2-3 bonds away). This technique is vital for connecting different fragments of a molecule and confirming the substitution pattern on the isoxazole and phenyl rings. For example, in the study of thiamin degradation, the HMBC spectrum showed important connectivities that ultimately confirmed the structure of the decomposition product. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. A NOESY spectrum was essential in demonstrating the through-space coupling of hydroxyl protons with H-6 protons in a pyridazine derivative, proving the existence of an intramolecular hydrogen bond. ipb.pt

While specific 2D NMR data for this compound was not found in the provided search results, the application of these techniques is a standard and necessary procedure for the complete structural elucidation of such derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the calculated mass for the protonated molecule [M+H]⁺ is 317.9924, and the experimentally found value was 317.9922, confirming the molecular formula C₁₅H₁₀BrFNO. rsc.org Similarly, for 5-(4-fluorophenyl)-3-phenylisoxazole, the calculated mass for [M+H]⁺ was 252.1019, with the found value matching exactly. rsc.org This high level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

HRMS Data for Selected Isoxazole Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole rsc.org | C₁₅H₁₀BrFNO | 317.9924 | 317.9922 |

| 5-(4-fluorophenyl)-3-phenylisoxazole rsc.org | C₁₅H₁₁FNO | 252.1019 | 252.1019 |

| 3-(4-methoxyphenyl)-5-phenylisoxazole rsc.org | C₁₆H₁₃NO₂ | 252.1019 | 252.1019 |

| 3-(3-chlorophenyl)-5-phenylisoxazole rsc.org | C₁₅H₁₀ClNO | 256.0523 | 256.0519 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺. rsc.orgbeilstein-journals.org In the analysis of various isoxazole derivatives, ESI-MS has been used to confirm the molecular weight of the synthesized compounds. rsc.orgrsc.orgrsc.org For example, the ESI-MS spectrum of 3-methyl-4-nitro-5-(3-(6-nitroquinolin-2-yl)-2-phenylpropyl)isoxazole showed the [M+Na]⁺ ion at m/z 441.1187, confirming its molecular weight. rsc.org The technique is often coupled with HRMS (ESI-HRMS) to provide both molecular weight and accurate mass data in a single experiment. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample at different frequencies, a unique spectral fingerprint is obtained. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.

For isoxazole derivatives, several key vibrational modes can be identified. The C=N stretching vibration within the isoxazole ring typically appears in the range of 1580–1620 cm⁻¹. The N-O stretching of the isoxazole ring is observed around 1153 cm⁻¹, while the C-N and C-O stretching vibrations of the ring are found near 1276 cm⁻¹ and 1068 cm⁻¹, respectively rsc.org.

In the case of this compound derivatives, additional characteristic peaks are expected. The presence of the bromine atom introduces a C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum, generally between 690-515 cm⁻¹. The carbon-fluorine (C-F) bond from the fluorophenyl group gives rise to a strong absorption band, usually in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range bldpharm.com.

In a study of a related compound, 4-Bromo-3-(4-fluorophenyl)-6-tosyl-1-oxa-2,6-diazaspiro-[4.4]non-2-en-7-one, the IR spectrum showed characteristic peaks at 1602 cm⁻¹ (likely corresponding to the C=N stretch) and 840 cm⁻¹ (which could be related to the C-Br stretch or other skeletal vibrations) rsc.org. This data, while from a more complex molecule, provides a useful reference for the expected vibrational frequencies in bromo- and fluorophenyl-substituted isoxazoles.

Table 1: Characteristic Infrared Absorption Frequencies for Isoxazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Isoxazole Ring | C=N Stretch | 1580–1620 | rsc.org |

| Isoxazole Ring | N-O Stretch | ~1153 | rsc.org |

| Isoxazole Ring | C-N Stretch | ~1276 | rsc.org |

| Isoxazole Ring | C-O Stretch | ~1068 | rsc.org |

| Bromine Substituent | C-Br Stretch | 690–515 | bldpharm.com |

| Fluorophenyl Group | C-F Stretch | 1250–1020 | |

| Aromatic Ring | C-H Stretch | 3100–3000 | bldpharm.com |

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

In another relevant study on a 3-(4-fluorophenyl) substituted isoxazole derivative, the crystal structure was found to be stabilized by intermolecular C-H···π interactions. The isoxazole ring itself is generally planar ijopaar.com. For 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, the isoxazole ring forms a dihedral angle of 24.97° with the phenyl ring and 25.48° with the bromophenyl ring researchgate.net. These findings suggest that in this compound, the phenyl ring is likely to be twisted out of the plane of the isoxazole ring to some degree.

Table 2: Representative Crystallographic Data for a Related Bromo-Oxazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/c | mdpi.com |

Data for (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole

Other Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

For isoxazole derivatives, the electronic absorption spectra are influenced by the substituents on the ring. In a study on 3-Amino-5-(4-fluorophenyl)isoxazole, the experimental UV-Visible spectrum was recorded. While the exact λmax values from the experimental data are not detailed in the abstract, the study highlights that both experimental and theoretical (calculated using DFT) spectroscopic measurements were performed to investigate the structural and excited states of the molecule ijopaar.com. Generally, isoxazole derivatives exhibit absorption bands in the UV region. For example, some isoxazole derivatives show absorption maxima around 380 nm nih.gov. The presence of the bromophenyl and fluorophenyl groups in this compound is expected to influence the position and intensity of these absorption bands due to their electronic effects on the chromophoric isoxazole system.

Computational and Theoretical Investigations of 3 Bromo 5 4 Fluorophenyl Isoxazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the molecular properties of isoxazole (B147169) derivatives. These calculations provide a static, gas-phase view of the molecule's preferred structure and electronic landscape.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Bromo-5-(4-fluorophenyl)isoxazole, a key structural feature is the relative orientation of the 4-fluorophenyl ring and the isoxazole ring.

Studies on structurally similar compounds, such as 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, provide valuable insights. In one such study, the isoxazole ring was found to be nearly planar. The dihedral angle, which describes the twist between the two rings, is a critical parameter. For the aforementioned analog, the dihedral angle between the isoxazole ring and the phenyl ring is 24.97°, while the angle with the bromophenyl ring is 25.48°. This non-planar conformation is a common feature in diaryl-substituted isoxazoles, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the isoxazole ring. The optimized geometry is crucial for understanding how the molecule interacts with its environment.

Table 1: Representative Dihedral Angles in a Related Isoxazole Derivative

| Interacting Rings | Dihedral Angle (°) |

| Isoxazole and Phenyl Ring | 24.97 |

| Isoxazole and Bromophenyl Ring | 25.48 |

Data from a study on 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, a structural analog.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For isoxazole derivatives, the HOMO is typically located on the more electron-rich phenyl ring, while the LUMO is often distributed over the isoxazole ring and any electron-withdrawing substituents, such as the bromine atom. nih.gov This separation of FMOs is characteristic of donor-acceptor systems.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In an MEP map of this compound, negative potential (red to yellow regions), indicating electron-rich areas susceptible to electrophilic attack, is expected around the oxygen and nitrogen atoms of the isoxazole ring and the fluorine atom. nih.gov Positive potential (blue regions), indicating electron-poor areas susceptible to nucleophilic attack, is typically found around the hydrogen atoms. nih.gov

Table 2: Typical Frontier Molecular Orbital Energies for Substituted Isoxazoles

| Molecular Orbital | Typical Energy Range (eV) | Significance |

| HOMO | -6.0 to -7.0 | Electron-donating capability |

| LUMO | -1.0 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |

Values are representative for the class of compounds and can vary based on specific substitutions and computational methods.

The optimized geometry from quantum chemical calculations also yields precise information about bond lengths and angles. This data is essential for confirming the structural integrity of the molecule and comparing it with experimental X-ray diffraction data. Studies on similar isoxazole structures show that the bond lengths within the isoxazole ring are consistent with its aromatic character, exhibiting values intermediate between single and double bonds. The C-Br bond length is typically around 1.88 Å, and the C-F bond is approximately 1.35 Å.

Molecular Dynamics Simulations to Investigate Conformational Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations are particularly useful for understanding how a molecule like this compound behaves in a biological environment, such as in solution or when bound to a protein. mdpi.com

In a typical MD simulation, the trajectory of the molecule is calculated over a period, often nanoseconds, allowing researchers to observe conformational changes and the stability of interactions. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from their initial position, and the Radius of Gyration (Rg), which indicates the compactness of the structure over time. mdpi.com A stable RMSD and Rg suggest that the molecule maintains a consistent conformation, which is important for stable binding to a biological target. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Isoxazole derivatives have been widely studied using molecular docking against various targets.

The process involves placing the ligand (e.g., this compound) into the binding site of a protein and calculating a docking score, which estimates the binding affinity. Lower scores (more negative values) typically indicate stronger binding. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For example, studies on similar isoxazole compounds have shown interactions with key residues in the active sites of enzymes like cyclooxygenases (COX) and carbonic anhydrase. acs.orgcsfarmacie.cz

Table 3: Representative Molecular Docking Results for Isoxazole Derivatives with Various Protein Targets

| Isoxazole Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| 5-(2-bromo-4-fluorophenyl)-...-triazole | COX-1 | -8.5 | Tyr385, Ser530 |

| Isoxazole-substituted stilbene | Botrytis Cinerea | -7.8 | ILE369, SER370 |

| Isoxazole derivative AC2 | Carbonic Anhydrase | -13.53 (ΔGbind) | His94, His96, Thr199 |

| 6-bromo quinazoline (B50416) derivative | EGFR | -9.2 | Met793, Leu718 |

This table presents data from various studies on different isoxazole derivatives to illustrate the application of molecular docking. The specific interactions and scores for this compound would depend on the target protein.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of the molecule and helps in understanding the forces that govern crystal packing.

The Hirshfeld surface is mapped with functions like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts like hydrogen bonds, while blue regions represent weaker contacts. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts.

For molecules containing bromine, fluorine, and hydrogen atoms, common interactions include H···H, C···H, O···H, Br···H, and F···H contacts. Studies on bromo-phenyl containing crystal structures show that H···H contacts typically cover the largest surface area, often contributing over 40% to the total Hirshfeld surface. nih.govnih.gov Halogen-hydrogen contacts (Br···H and F···H) appear as sharp "wings" in the fingerprint plot and are crucial for the stability of the crystal structure.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-phenyl Compound

| Intermolecular Contact | Contribution (%) |

| H···H | 50.6 |

| O···H/H···O | 22.9 |

| C···H/H···C | 11.1 |

| Br···H/H···Br | 5.8 |

| C···C | 1.9 |

Data from a Hirshfeld analysis of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-...-dione, illustrating typical contact contributions. nih.gov

Applications of 3 Bromo 5 4 Fluorophenyl Isoxazole As a Versatile Synthon in Advanced Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Systems

The true synthetic utility of 3-Bromo-5-(4-fluorophenyl)isoxazole lies in the reactivity of its carbon-bromine bond. The bromine atom at the 3-position of the isoxazole (B147169) ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Notably, the bromo-isoxazole core is an ideal substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the bromo-isoxazole with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. nih.gov This allows for the direct attachment of a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups at the 3-position, dramatically increasing molecular complexity in a single, efficient step. The reaction is known for its mild conditions and tolerance of diverse functional groups. nih.gov For instance, coupling 3-bromo-5-arylisoxazoles with various arylboronic acids provides a direct route to 3,5-diarylisoxazoles, a class of compounds explored for various applications. nih.gov

Sonogashira Coupling: This powerful method involves the coupling of the bromo-isoxazole with a terminal alkyne, creating an alkynyl-substituted isoxazole. wikipedia.org This introduces a linear sp-hybridized carbon fragment, which can be a key structural element in pharmaceuticals, natural products, and organic materials. researchgate.netresearchgate.net The reaction is typically catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org The resulting alkynyl isoxazoles can serve as precursors for further transformations, such as cyclizations or the construction of conjugated systems.

The ability to selectively functionalize the C-3 position via these reliable coupling methods makes this compound a highly valuable building block for generating libraries of complex, multi-substituted heterocyclic compounds for screening and development. acs.orgresearchgate.net

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| Suzuki-Miyaura | 3-Bromo-5-arylisoxazole | Arylboronic Acid | Pd(PPh₃)₄ / Base | 3,5-Diarylisoxazole | nih.gov |

| Sonogashira | 3-Bromoisoxazoline | Terminal Alkyne | CuBr / Ligand | 3-Alkynylisoxazoline | researchgate.net |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst / Cu(I) cocatalyst | Aryl/Vinyl-alkyne | libretexts.orgwikipedia.org |

| Suzuki-Miyaura | ortho-Bromoaniline | Boronic Ester | Palladium / Ligand | ortho-Substituted Aniline | nih.gov |

Precursor for the Development of Advanced Organic Materials

The structural characteristics of this compound—a rigid heterocyclic core combined with functionalizable sites—make it an attractive precursor for advanced organic materials. The 3,5-disubstituted isoxazole framework can act as a mesogenic (liquid-crystal-inducing) unit due to its linear, rigid shape, which is conducive to the formation of ordered phases.

Research on structurally analogous compounds has demonstrated this potential. For example, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been synthesized and used as a key building block for side-chain liquid crystal polymers. worktribe.com In this work, the hydroxyl group was used as an anchor point to attach the mesogenic isoxazole unit to a methacrylate (B99206) polymer backbone. The bromine atom on the phenyl ring provides a site for further modification to fine-tune the material's properties, such as its melting point and the temperature range of its liquid crystalline phases.

By analogy, this compound possesses the necessary features for similar applications:

Rigid Core: The isoxazole ring linked to a phenyl group provides structural rigidity.

Functional Handles: The bromine atom allows for subsequent chemical modification, enabling the synthesis of a diverse range of derivatives with tailored properties.

Polar Groups: The presence of nitrogen, oxygen, and fluorine atoms introduces polarity, which can influence intermolecular interactions and self-assembly behavior, crucial for the formation of liquid crystals or other ordered materials.

These attributes position the compound as a valuable intermediate for creating new materials with applications in displays, sensors, and molecular electronics. researchgate.net

Role in Cascade and Multicomponent Reaction Design

Cascade reactions (also called domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products in a single operation from multiple starting materials. nih.gov This approach minimizes waste, reduces reaction times, and simplifies purification by avoiding the isolation of intermediates.

While specific literature detailing the use of this compound as a reactant in a cascade or MCR is limited, its structure makes it an ideal candidate for incorporation into such reaction designs. A versatile synthon for these advanced synthetic methods must possess multiple, selectively addressable reactive sites. This compound meets this criterion:

The Bromine Atom: As established, this site is primed for transition-metal-catalyzed cross-coupling. This could be the first step in a cascade sequence.

The Isoxazole Ring: The N-O bond within the isoxazole ring is labile under certain reductive conditions and can be cleaved to unmask other functionalities, such as a β-enaminone. wpmucdn.com This transformation can be part of a planned reaction sequence.

The Fluorophenyl Group: The aromatic ring can potentially undergo further substitution reactions, although this is generally less facile than the cross-coupling of the bromine atom.

A hypothetical cascade design could involve an initial Sonogashira coupling at the C-3 bromine position, followed by an intramolecular cyclization involving the newly introduced alkyne and another part of the molecule, all performed in a single pot. The design of MCRs often relies on bringing together three or more simple starting materials to construct a complex scaffold, and functionalized heterocycles like isoxazoles are often the target products of such efficient reactions. nih.govacs.org Therefore, the principles of cascade and multicomponent reaction design are central to both the synthesis and the potential synthetic applications of this compound.

Academic Research Perspectives on the Biological and Biomedical Significance of Isoxazole Derivatives Excluding Dosage/administration

The Isoxazole (B147169) Scaffold in Medicinal Chemistry Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry. nih.govresearchgate.net Its versatile structure serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. researchgate.netnih.gov The ease of synthesis and the ability to introduce various substituents allow for extensive chemical modifications, making it a popular choice for developing new drug candidates. researchgate.netnih.gov The incorporation of the isoxazole moiety into molecules can enhance their pharmacokinetic profiles, increase efficacy, and potentially reduce toxicity. nih.gov

Diverse Biological Activities Exhibited by Isoxazole-Containing Compounds

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, establishing them as important pharmacophores in drug discovery. nih.govresearchgate.netrsc.org These activities include:

Anticancer: Numerous studies have highlighted the potent anticancer properties of isoxazole-containing compounds against various cancer cell lines. nih.govnih.govmdpi.comresearchgate.net They have been investigated as inhibitors of targets like histone deacetylases (HDAC), tyrosine kinases, and aromatase. researchgate.netnih.gov

Antimicrobial: The isoxazole scaffold is a key component in several clinically used antibiotics, such as sulfamethoxazole (B1682508) and cloxacillin. researchgate.net Research continues to explore new isoxazole derivatives with activity against a range of bacteria and fungi. nih.govnih.govmdpi.comresearchgate.net

Anti-inflammatory: Isoxazole derivatives have shown significant anti-inflammatory effects. nih.govnih.govnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) valdecoxib (B1682126) features an isoxazole core. researchgate.net

Beyond these, isoxazole derivatives have also been investigated for their antiviral, anticonvulsant, analgesic, and antidiabetic properties, among others. nih.govresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of 3-Bromo-5-(4-fluorophenyl)isoxazole Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogs of this compound, these studies focus on how modifications to different parts of the molecule affect its therapeutic potential.

The presence and nature of halogen substituents on the isoxazole or associated phenyl rings can significantly influence the biological activity of the compounds. nih.gov SAR studies have revealed that electron-withdrawing groups, such as halogens (F, Cl, Br), are often important for activity. nih.gov In some instances, bromo-substituted compounds have demonstrated more valuable cytotoxic effects compared to other halogenated analogs. nih.gov The substitution of a halogen can impact factors like lipophilicity and electronic distribution, which in turn affect how the molecule interacts with its biological target. nih.gov

Role as Privileged Pharmacophores in Drug Discovery Programs

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them versatile starting points for drug discovery programs. nih.govacs.org The isoxazole core is present in a number of FDA-approved drugs, highlighting its therapeutic relevance. researchgate.netresearchgate.net Its ability to be readily functionalized allows for the creation of large libraries of diverse compounds, accelerating the process of identifying new drug candidates. nih.govnih.gov The continued exploration of isoxazole-based compounds is expected to yield novel and effective therapies for a wide range of diseases. rsc.orgnih.gov

Investigation of this compound as a Molecular Probe for Biological Systems

Due to its specific chemical properties, this compound and its derivatives are also being explored as molecular probes. These are specialized molecules used to study biological systems, such as identifying and characterizing protein function. For instance, derivatives of 3-bromo-4,5-dihydroisoxazole (B8742708) have been developed as covalent inhibitors of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. unipr.itnih.gov By covalently modifying a cysteine residue in the active site of GAPDH, these compounds can be used to investigate the enzyme's role in both normal and disease states, such as cancer. unipr.itnih.gov The reactivity of the bromo-isoxazole warhead can be tuned by altering the substituents on the ring, allowing for the development of selective probes for specific biological questions. unipr.it

Studies on Enzyme Inhibition and Modulation (e.g., Nrf2 activation, Keap1 interaction)

The isoxazole scaffold has emerged as a significant pharmacophore in the design of enzyme inhibitors and modulators, with a particular focus on the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for degradation. frontiersin.orgresearchgate.net However, under conditions of oxidative stress, electrophilic compounds can interact with Keap1, leading to the release and activation of Nrf2. frontiersin.org This activation results in the transcription of a suite of cytoprotective genes. researchgate.netnih.gov

Research has demonstrated that certain isoxazole derivatives can function as potent activators of the Nrf2 pathway. A notable example involves 3-bromo-4,5-dihydroisoxazole derivatives, which have been shown to up-regulate the Nrf2/heme oxygenase-1 (HO-1) axis. nih.gov The potency of these compounds is influenced by the nature of the leaving group at the 3-position of the isoxazoline (B3343090) ring, with 3-bromo derivatives showing greater activity than their 3-chloro counterparts. nih.gov

Table 1: Nrf2 Activation by Isoxazoline Derivatives

| Compound | Nrf2 Activation | HO-1 Induction | Target |

|---|---|---|---|

| 3-bromo-5-phenyl-4,5-dihydroisoxazole | Yes | Yes | Keap1 (Cys151) nih.gov |

This table is generated based on findings reported in the referenced literature.

Mass spectrometry and X-ray crystallography studies have confirmed that the molecular target of these isoxazoline-based electrophiles is the Cys151 residue within the BTB domain of Keap1. nih.govresearchgate.net This covalent modification of Keap1 disrupts its ability to sequester Nrf2, thereby promoting Nrf2's translocation to the nucleus and subsequent activation of antioxidant response elements (AREs). frontiersin.orgnih.gov

Furthermore, the versatility of the isoxazole core is highlighted by the discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative that acts as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov GAPDH is a crucial enzyme in glycolysis and has been identified as a potential target for anticancer agents due to its role in the energy metabolism of cancer cells. nih.gov Computational studies have indicated that the rigid spirocyclic structure of the inhibitor is key to stabilizing its interaction within the enzyme's binding site, facilitating the covalent bond formation. nih.gov

Receptor Binding Studies and Ligand Design

Isoxazole derivatives have also been extensively studied as ligands for various nuclear receptors, demonstrating their utility in the design of selective modulators for therapeutic intervention.

One area of significant interest is the development of allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt). acs.org The inhibition of RORγt is a promising approach for the treatment of autoimmune diseases. acs.org Researchers have identified trisubstituted isoxazoles as a novel class of allosteric RORγt inverse agonists. acs.org Through structure-activity relationship (SAR) studies, initial lead compounds have been optimized to yield derivatives with significantly increased potency and improved pharmacokinetic profiles. acs.org These optimized isoxazoles exhibit a strong thermal stabilization effect on the RORγt protein, indicative of robust ligand binding. acs.org

Another important target for isoxazole-based ligands is the farnesoid X receptor (FXR), a key regulator of bile acid synthesis, lipid metabolism, and inflammation. mdpi.com FXR agonists are being explored for the treatment of conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.com Molecular modeling studies, including 3D-QSAR and molecular dynamics simulations, have been employed to understand the structural requirements for isoxazole derivatives to act as potent FXR agonists. mdpi.com These studies have revealed that hydrophobic interactions with specific residues in the FXR ligand-binding domain (LBD), such as LEU287, MET290, and ALA291, are crucial for agonistic activity. mdpi.com Furthermore, interactions with residues like ARG331 and HIS447 through salt bridges and hydrogen bonds have been identified as significant for protein-ligand binding. mdpi.com

Table 2: Investigated Isoxazole Derivatives and Their Receptor/Enzyme Targets

| Isoxazole Derivative Class | Target | Therapeutic Area |

|---|---|---|

| Trisubstituted isoxazoles | Retinoic-acid-receptor-related orphan receptor γt (RORγt) acs.org | Autoimmune Diseases acs.org |

| Isoxazole derivatives | Farnesoid X Receptor (FXR) mdpi.com | Non-alcoholic fatty liver disease (NAFLD) mdpi.com |

| Isoxazole-carboxamide derivatives | Cyclooxygenase (COX) enzymes nih.gov | Inflammation nih.gov |

| 3-bromo-4,5-dihydroisoxazoles | Keap1 nih.gov | Oxidative Stress-related conditions nih.gov |

This table summarizes findings from various research articles on the therapeutic potential of isoxazole derivatives.

In addition to nuclear receptors, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. nih.gov Some of these derivatives have shown potent and selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

The diverse biological activities of isoxazole derivatives underscore their importance as a versatile scaffold in medicinal chemistry. nih.gov Continued research into their interactions with various enzymes and receptors is likely to lead to the development of novel and effective therapeutic agents for a wide range of diseases.

Future Directions and Emerging Research Avenues for 3 Bromo 5 4 Fluorophenyl Isoxazole

Innovation in Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of isoxazole (B147169) derivatives is no exception. Traditional methods for synthesizing compounds like 3-bromo-5-(4-fluorophenyl)isoxazole often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. elifesciences.orgpreprints.org Future research will undoubtedly prioritize the development of green and sustainable synthetic strategies.

Key areas of innovation are expected to include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. elifesciences.orgpreprints.org The application of ultrasonic irradiation to the synthesis of this compound could significantly reduce energy consumption and the need for high boiling point solvents. elifesciences.org

Microwave-Assisted Synthesis: Similar to ultrasound, microwave-assisted synthesis can dramatically accelerate reaction rates, leading to more efficient and cleaner chemical processes. nih.gov This technique has been successfully applied to the synthesis of various isoxazole derivatives and holds great promise for the production of this compound. nih.gov

Use of Greener Solvents: The replacement of traditional volatile organic compounds (VOCs) with more sustainable alternatives such as water, ethanol, or ionic liquids is a cornerstone of green chemistry. mdpi.com Research into the synthesis of this compound in these benign solvent systems will be a critical step towards a more eco-friendly production process.

Catalytic Methods: The development of novel and efficient catalysts, including metal-free catalysts, can improve atom economy and reduce waste. rsc.org Future synthetic routes for this compound will likely focus on catalytic cyclization and functionalization reactions that minimize the use of stoichiometric reagents. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Isoxazoles

| Parameter | Traditional Synthesis | Green Synthesis |

| Energy Source | Conventional heating | Ultrasound, Microwaves |

| Solvents | Volatile organic compounds | Water, Ethanol, Ionic Liquids |

| Reaction Time | Often hours to days | Minutes to hours |

| Byproducts | Often significant | Minimized |

| Catalysis | Stoichiometric reagents | Catalytic amounts |

Exploration of Novel Reactivity and Derivatization Pathways

The bromine atom at the 3-position of the isoxazole ring is a key functional handle that allows for a wide range of chemical transformations. researchgate.net Future research will focus on exploring the full extent of this reactivity to create a diverse library of derivatives with novel properties.

Cross-Coupling Reactions: The bromo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netbeilstein-journals.org These reactions enable the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, at the 3-position. researchgate.net Investigating a broader scope of coupling partners will be a major focus.

C-H Activation: Direct functionalization of the isoxazole ring through C-H activation is a highly atom-economical approach to creating new derivatives. nih.gov Research into the selective C-H functionalization of the 4-position of the isoxazole ring, as well as the fluorophenyl moiety, will open up new avenues for structural diversification.

Ring Transformation Reactions: The isoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions to yield other valuable chemical entities. researchgate.net Exploring the controlled cleavage and rearrangement of the this compound scaffold could lead to the synthesis of novel acyclic and heterocyclic compounds.

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. tandfonline.com For this compound, advanced computational modeling will play a crucial role in guiding future research efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. tandfonline.com This will enable the prediction of the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: For biological applications, molecular docking can predict the binding mode of this compound derivatives to target proteins. tandfonline.comacs.org Molecular dynamics simulations can then be used to assess the stability of these protein-ligand complexes over time, providing insights into their mechanism of action. tandfonline.com

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical step in drug development. tandfonline.com In silico tools can be used to assess the drug-likeness of novel this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles.

Rational Design of Next-Generation Compounds Based on the this compound Scaffold

The ultimate goal of studying this compound is to leverage its unique properties for the development of new and improved functional molecules. The rational design of next-generation compounds will be guided by the insights gained from the aforementioned research areas.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the effects on its biological activity or material properties, a detailed SAR can be established. nih.gov This knowledge is fundamental for the rational design of more potent and selective compounds.

Bioisosteric Replacement: The fluorine atom on the phenyl ring and the bromine atom on the isoxazole ring can be replaced with other functional groups to fine-tune the compound's properties. For instance, replacing the fluorine with other halogens or small electron-withdrawing groups could modulate its electronic properties and biological interactions. nih.gov

Hybrid Molecule Design: The this compound scaffold can be combined with other pharmacophores or functional moieties to create hybrid molecules with dual or enhanced activity. researchgate.net This approach has been successful in the development of novel anticancer and antimicrobial agents. researchgate.net

Table 2: Potential Next-Generation Compounds and Their Research Focus

| Compound Class | Rationale for Design | Potential Application |

| 3-Aryl-5-(4-fluorophenyl)isoxazoles | Exploration of diverse aromatic interactions | Anticancer, Antiviral |

| 3-Alkynyl-5-(4-fluorophenyl)isoxazoles | Introduction of linear, rigid linkers | Materials Science, Probes |

| Derivatives with modified fluorophenyl ring | Fine-tuning of electronic and lipophilic properties | CNS disorders, Agrochemicals |

| Hybrid molecules with other heterocycles | Combining pharmacophores for synergistic effects | Multi-drug resistance targets |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Bromo-5-(4-fluorophenyl)isoxazole?

this compound can be synthesized via microwave-assisted reactions or [3+2]-cycloaddition strategies. For example, microwave irradiation of brominated precursors with urea in DMF at 433 K for 10 minutes yields the product efficiently (81% yield) . Alternatively, cycloaddition reactions involving nitrile oxides and fluorophenyl-substituted dienophiles in water or solvent mixtures (e.g., H₂O/EtOH) provide access to trifluoromethylated isoxazole derivatives, though solubility challenges may require optimization of base and solvent ratios (e.g., K₂CO₃ in H₂O/EtOH 1:1) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., hydrogen bonding between the amino group and pyridine/oxazole rings, with bond lengths of 1.99–2.03 Å) .

- NMR spectroscopy : Confirms substitution patterns, particularly the bromine and fluorophenyl groups.

- HPLC/MS : Ensures purity and verifies molecular weight. Refinement software like SHELXL is recommended for crystallographic data analysis .

Q. What in vitro biological assays are used to evaluate the compound’s activity?

Common assays include:

- Enzyme inhibition : Measure IC₅₀ values against glutathione reductase (GR) and glutathione S-transferase (GST) using purified human erythrocyte-derived enzymes. For example, 3-(4-fluorophenyl)isoxazole exhibits IC₅₀ = 0.126 mM (GR) and 0.099 mM (GST) .

- Anticancer screening : Evaluate cytotoxicity against HeLa, MCF-7, and HepG2 cell lines via α-fetoprotein assays and apoptosis/necrosis analysis .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

Structure-activity relationship (SAR) studies reveal:

- Substituent effects : Electron-withdrawing groups (e.g., -Br, -NO₂) enhance enzyme inhibition. For GR, 3-(4-chlorophenyl)isoxazole (IC₅₀ = 0.059 mM) outperforms 3-(4-fluorophenyl) derivatives .

- Spatial orientation : Dihedral angles between the isoxazole ring and fluorophenyl/pyridyl groups (e.g., 35.72° and 30.00°) impact binding affinity in kinase inhibitors .

- Methodological insight : Use docking studies (e.g., with ERα-LBD) to identify interactions between the 4-fluorophenyl group and residues like Leu-540 and Trp-383 .

Q. What mechanisms underlie the inhibition of glutathione-dependent enzymes by this compound?

- Uncompetitive inhibition : Observed for GR with 3-(4-chlorophenyl)isoxazole (Kᵢ = 0.011 ± 0.002 μM), suggesting binding to the enzyme-substrate complex .

- Competitive inhibition : For GST, 3-(4-bromophenyl)isoxazole (Kᵢ = 0.059 ± 0.20 μM) competes with glutathione for the active site .

- Experimental design : Use Lineweaver-Burk plots to distinguish inhibition types and determine Kᵢ values under varying substrate concentrations .

Q. What challenges arise in crystallographic analysis of fluorophenyl-isoxazole derivatives?

- Hydrogen atom placement : Hydrogen atoms on sp³ carbons are refined using riding models with isotropic displacement parameters (1.2–1.5 × Uₑq of parent atoms) .

- Twinning and resolution : High-resolution data (e.g., < 1.0 Å) or specialized software (SHELXTL) is required to resolve twinning in macromolecular crystals .

Q. How can contradictions in biological assay data be resolved?

- Reproducibility checks : Validate enzyme inhibition results across multiple batches (e.g., GR assays with human erythrocyte-derived enzymes) .

- Data normalization : Account for solvent effects (e.g., DMF residuals in synthesized compounds) via rigorous washing protocols .

- Statistical analysis : Apply ANOVA to compare IC₅₀ values across derivatives and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。